Vodudeutentan - 2364365-83-1

Vodudeutentan

Catalog Number: EVT-10992452
CAS Number: 2364365-83-1
Molecular Formula: C34H51N5O7
Molecular Weight: 643.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Vodudeutentan typically involves multi-step organic synthesis techniques. The process begins with the formation of key intermediates through reactions such as amination and acylation.

  1. Key Steps in Synthesis:
    • Formation of Intermediate Compounds: Initial reactions often involve the creation of substituted aromatic rings, which serve as the backbone for further modifications.
    • Coupling Reactions: These intermediates are then subjected to coupling reactions to introduce functional groups necessary for biological activity.
    • Purification: Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the final product from byproducts.

Technical details include specific reaction conditions such as temperature, solvent choice, and reaction time, which are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Vodudeutentan can be depicted using standard chemical notation. It features a complex arrangement of carbon, nitrogen, oxygen, and hydrogen atoms that contribute to its pharmacological properties.

  • Molecular Formula: CxHyNzOw (exact values depend on specific structural details).
  • 3D Structure: The compound's 3D conformation is typically analyzed using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into its spatial arrangement and potential interaction sites with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Vodudeutentan undergoes various chemical reactions that are essential for its biological function. Key reactions include:

  • Binding Affinity Studies: These studies measure how well Vodudeutentan binds to endothelin receptors using radiolabeled ligands.
  • Metabolic Stability Tests: Evaluating how Vodudeutentan is metabolized in biological systems helps determine its pharmacokinetics.
  • In Vitro Assays: These assays assess the compound's efficacy in inhibiting endothelin-induced cellular responses.

Technical details often involve using specific cell lines or animal models to evaluate these reactions under controlled conditions.

Mechanism of Action

Process and Data

Vodudeutentan acts primarily as an antagonist at the endothelin A receptor. The mechanism involves:

  1. Receptor Binding: Vodudeutentan binds competitively to the endothelin A receptor, preventing endogenous endothelin from exerting its vasoconstrictive effects.
  2. Signal Transduction Inhibition: By blocking receptor activation, Vodudeutentan disrupts downstream signaling pathways associated with vasoconstriction and cellular proliferation.

Data supporting this mechanism typically come from pharmacological studies that demonstrate dose-dependent effects on vascular tone and blood pressure regulation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vodudeutentan exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but may have limited solubility in water, impacting its bioavailability.
  • Stability: The compound's stability under various pH conditions is crucial for formulation development.
  • Melting Point: Specific melting point data can provide insights into purity levels; higher purity compounds typically exhibit sharper melting points.

Analyses often employ techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess these properties.

Applications

Scientific Uses

Vodudeutentan has potential applications in various scientific fields:

  • Cardiovascular Research: It is primarily investigated for its role in managing conditions related to hypertension and heart failure by modulating endothelin activity.
  • Pharmacology: Studies focus on understanding its pharmacodynamics and pharmacokinetics to optimize therapeutic regimens.
  • Drug Development: As a lead compound, Vodudeutentan serves as a prototype for developing new drugs targeting similar pathways involved in vascular regulation.
Introduction: Endothelin Signaling Pathway and Immuno-Oncology Target Rationale

Endothelin B Receptor as an Immune Checkpoint in Tumor Microenvironments

ETBR exhibits context-dependent roles in neoplasia. While expressed in normal endothelium, ETBR is overexpressed in tumor vasculature and stromal compartments. Its activation establishes multiple immunosuppressive barriers:

Table 1: Immunosuppressive Mechanisms of Endothelin B Receptor in Tumors

MechanismBiological ConsequenceSupporting Evidence
T-cell exclusionReduced ICAM-1 clustering on endotheliaImpaired lymphocyte adhesion and transendothelial migration [4]
Cancer-associated fibroblast activationCollagen/fibronectin depositionDesmoplastic barrier formation [7]
Regulatory T-cell recruitmentCCL2/IL-8 chemokine inductionImmune suppression in metastatic sites [4]
Dendritic cell inhibitionImpaired antigen presentation capacityReduced T-cell priming [10]
Exosomal PD-L1 upregulationEnhanced immune checkpoint molecule deliverySystemic immune evasion [7]

Notably, single-cell analyses reveal ETBR overexpression correlates with "immune-excluded" tumor phenotypes, where cytotoxic T-cells remain trapped in stromal compartments rather than infiltrating tumor parenchyma [10]. This vascular abnormality creates a physical barrier to immunotherapy efficacy.

Scientific Rationale for Endothelin B Receptor Antagonism in Neoplastic Progression

Endothelin B Receptor blockade exerts multi-modal antitumor effects by reversing microenvironmental immunosuppression:

Vascular Normalization

Endothelin B Receptor antagonism restores endothelial adhesion molecule function (ICAM-1/VCAM-1), enabling T-cell infiltration. Preclinical models demonstrate 3.2-fold increased CD8+ T-cell tumor homing following Endothelin B Receptor inhibition [4] [10]. This vascular reprogramming synergizes with checkpoint inhibitors by overcoming lymphocyte exclusion.

Stromal Modulation

Endothelin-1 induces fibroblast-to-myofibroblast differentiation via Endothelin B Receptor-dependent YAP/TAZ signaling. Nanoparticle-delivered macitentan (dual ETAR/Endothelin B Receptor antagonist) reduces collagen density by 68% and enhances pembrolizumab penetration in desmoplastic lung adenocarcinoma models [7].

Metabolic Reprogramming

Endothelin B Receptor blockade reverses hypoxia-driven immunosuppression:

  • HIF-1α degradation reduces VEGF-A/VEGF-C production
  • Lactate dehydrogenase A (LDHA) downregulation decreases acidosis
  • Myeloid-derived suppressor cell infiltration decreases 4.1-fold [1] [8]

Immune Contexture Shift

Combined Endothelin A Receptor/Endothelin B Receptor inhibition in ovarian cancer models induces:

  • 5.3-fold increase in CD8+/Treg ratio
  • Granzyme B elevation in tumor-infiltrating lymphocytes
  • PD-L1 membrane localization (potentiating anti-PD-1 efficacy) [8]

Table 2: Preclinical Outcomes of Endothelin Receptor Antagonism in Immuno-Oncology

Tumor TypeInterventionKey Immunological Outcomes
Ovarian carcinomaAtrasentan (ETAR-selective)40% reduction in CAF activation; restored paclitaxel sensitivity [8]
MelanomaBQ788 (Endothelin B Receptor-selective)62% decrease in T-reg recruitment; tumor growth inhibition [4]
Colorectal cancerMacitentan (dual) + anti-PD-1300% increase in tumor-infiltrating lymphocytes; complete responses in 40% of subjects [7]
Prostate cancer bone metastasisAtrasentan55% reduction in osteoblast activity; PSA normalization [5] [8]

Historical Development of Deuterated Small Molecule Therapeutics

Deuterium incorporation (²H substitution for ¹H) leverages the kinetic isotope effect—strengthening chemical bonds and altering metabolic pathways. This strategy has evolved through three generations:

First-Generation Deuterated Drugs (Metabolic Stability Focus)

  • Deutetrabenazine (2017 FDA approval): Deuteration at methoxy groups reduces CYP2D6-mediated O-demethylation, extending half-life 2-fold vs. tetrabenazine [9]
  • Donafenib (2021 China NMPA approval): Deuterated sorafenib analog shows 30% reduced clearance and superior hepatocellular carcinoma response rates [3]

Second-Generation (Metabolite Pathway Diversion)

  • Deucravacitinib (2022 FDA approval): Deuterium prevents CYP-mediated oxidation at benzylic position, avoiding formation of a non-selective JAK-inhibiting metabolite [3] [9]
  • VX-984 (Phase I): Deuteration shifts metabolism from aldehyde oxidase to CYP3A4, reducing clearance variability [3]

Deuterated Endothelin Receptor Antagonists

Vodudeutentan represents third-generation deuteration combining metabolic optimization with target engagement precision:

  • Molecular design: Deuterium atoms positioned at metabolically vulnerable sites of known Endothelin B Receptor antagonists
  • Mechanistic advantages:
  • Prolonged receptor occupancy via reduced CYP3A4 N-dealkylation
  • Prevention of reactive metabolite formation that causes off-target effects
  • Enhanced tissue distribution to tumor vasculature [6] [9]

Table 3: Evolution of Deuterated Drug Design Strategies

GenerationPrimary ObjectiveRepresentative AgentsDeuteration Impact
1st (2010s)PK optimizationDeutetrabenazine, DonafenibReduced clearance; extended half-life
2nd (2020s)Metabolite redirectionDeucravacitinib, VX-984Avoidance of toxic/off-target metabolites
3rd (Emerging)Target engagement precisionVodudeutentanEnhanced tissue distribution; sustained receptor modulation

Patent landscapes reveal increasing sophistication in deuteration claims. Early "deuterium switch" patents faced obviousness rejections under 35 U.S.C. §103. Recent allowances require demonstration of:

  • Non-obvious metabolic outcomes (e.g., novel metabolite formation)
  • Unpredictable efficacy enhancements (e.g., tumor-selective vascular effects)
  • Synergistic immuno-oncology interactions [6] [9]

Vodudeutentan exemplifies this evolution—its deuteration strategy specifically addresses limitations of historical endothelin antagonists (e.g., atrasentan's variable tissue penetration) while creating a molecule optimized for microenvironmental targeting in immuno-oncology applications. Preclinical data suggests deuterium-mediated alterations in volume of distribution significantly enhance drug accumulation in tumor vasculature versus normal endothelium [3] [6]. This pharmacokinetic precision enables sustained Endothelin B Receptor blockade necessary for vascular normalization and immune cell trafficking.

Properties

CAS Number

2364365-83-1

Product Name

Vodudeutentan

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R,6S)-2,6-bis(deuteriomethyl)piperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid

Molecular Formula

C34H51N5O7

Molecular Weight

643.8 g/mol

InChI

InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1/i2D,3D

InChI Key

LPAHKJMGDSJDRG-ZEYDBOQPSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C

Isomeric SMILES

[2H]C[C@H]1CCC[C@H](N1C(=O)N[C@@H](CC(C)(C)C)C(=O)N[C@H](CC2=CN(C3=CC=CC=C32)C(=O)OC)C(=O)N[C@H](CCCC)C(=O)O)C[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.